B1575772 Temporin-1Va

Temporin-1Va

Numéro de catalogue: B1575772
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Temporin-1Va is a synthetic, 13-amino acid antimicrobial peptide (FLSSIGKILGNLL) originally isolated from the skin secretions of the Carpenter Frog ( Rana virgatipes ) . This peptide is a member of the temporin family, characterized by their short length and broad-spectrum activity against microorganisms . Temporin-1Va exhibits research value for its antibacterial properties, particularly against Gram-positive bacteria, including clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) . It also shows activity against certain anaerobic bacteria, such as Propionibacterium acnes and Clostridium tertium . Its potential for topical therapy is supported by its relatively low hemolytic activity against human erythrocytes . Beyond its antibacterial applications, Temporin-1Va has been investigated for its insulin-releasing properties, demonstrating a capacity to stimulate insulin secretion from clonal rat BRIN-BD11 cells in vitro . The generally accepted mechanism of action for temporins involves a membranolytic effect, where the peptide interacts with and disrupts the target cell's cytoplasmic membrane, leading to permeabilization, depolarization, and ultimately cell death . Temporin-1Va is provided as a lyophilized powder with a purity of >95% and is intended for research purposes only. It is not intended for diagnostic or therapeutic uses.

Propriétés

Bioactivité

Antibacterial

Séquence

FLSSIGKILGNLL

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Antimicrobial and Hemolytic Activities of Temporin-1Va and Analogues

Compound Source MIC (μM) Against S. aureus MIC (μM) Against E. coli HC50 (μM) Cytotoxicity Threshold
Temporin-1Va Rana virgatipes 2–8 8–16 120 10⁻⁶ M
Temporin L Rana temporaria 1–4 16–32 25 Not reported
Temporin-1DRa Rana draytonii >32 >32 >250 Not cytotoxic
AR-23 Synthetic melittin analog 4–8 4–8 50 10⁻⁶ M
RV-23 Synthetic melittin analog 8–16 8–16 100 10⁻⁶ M

Key Findings :

  • Temporin L (from Rana temporaria) shows stronger activity against S. aureus but higher hemolytic activity (HC50 = 25 μM), limiting therapeutic utility .
  • Temporin-1DRa exhibits minimal antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the critical role of sequence variations in temporin function .
  • AR-23 and RV-23 (melittin-related peptides) demonstrate balanced antimicrobial profiles but higher cytotoxicity at 10⁻⁶ M, similar to Temporin-1Va .

Hemolytic Activity and Selectivity

Temporin-1Va’s HC50 of 120 μM surpasses that of Temporin H (HC50 = 100 μM) and Temporin-1SHa (HC50 = 75 μM), indicating superior selectivity for microbial membranes over mammalian cells . In contrast, Temporin-1CSc (HC50 = 300 μM) shows even lower hemolysis but reduced antimicrobial potency .

Functional Diversity

  • Antiparasitic Activity : Temporin-SHa (a structural analog) exhibits leishmanicidal activity, suggesting shared mechanisms among temporins for targeting eukaryotic pathogens .

Structural and Mechanistic Insights

  • C-Terminal Amidation: Temporin-1Va’s C-terminal amidation enhances stability and membrane interaction, a feature critical for its antimicrobial activity . Non-amidated variants (e.g., temporin-ECa) show reduced potency .
  • Charge and Hydrophobicity : Temporin-1Va’s net charge (+3) and hydrophobicity balance enable selective disruption of microbial membranes, whereas more hydrophobic peptides like Temporin L increase hemolysis .

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS)

The most common and reliable method for preparing Temporin-1Va is solid-phase peptide synthesis (SPPS) . This technique allows for the stepwise assembly of amino acids on a solid resin support, facilitating efficient synthesis and purification.

  • Fmoc (Fluorenylmethyloxycarbonyl) chemistry is typically used to protect the amino groups during synthesis.
  • The peptide chain is elongated by sequential coupling of protected amino acids.
  • After assembly, the peptide is cleaved from the resin and deprotected to yield the crude peptide.
  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

This method ensures precise control over the peptide sequence and modifications such as C-terminal amidation, which is critical for Temporin-1Va activity.

Recombinant Expression Systems

Although less common for short peptides like Temporin-1Va due to their size and potential toxicity to host cells, recombinant expression in bacterial systems (e.g., E. coli) has been explored for some temporins. This involves:

  • Cloning the gene encoding Temporin-1Va into an expression vector.
  • Fusion with a carrier protein to enhance solubility and reduce toxicity.
  • Expression induction, followed by purification and cleavage to release the mature peptide.

However, this method requires additional steps and optimization and is generally less favored for temporins compared to chemical synthesis.

Purification and Characterization

After synthesis, Temporin-1Va undergoes purification and characterization:

Structural Modifications and Analog Design

Research on temporins, including Temporin-1Va analogs, often involves modifications to improve activity or reduce toxicity:

  • Substitution of amino acids to increase net positive charge or adjust hydrophobicity.
  • Maintaining amphipathic α-helical structure is critical for function.
  • Example: Temporin-SHa analogs were designed by substituting residues to enhance antimicrobial and antiparasitic properties, as detailed in studies on temporin-SHa, a related peptide.

Data Table: Example Physicochemical Properties of Temporin Peptides (Adapted for Temporin-1Va)

Peptide Sequence (Example) Molecular Weight (Da) Net Charge (pH 7.4) Hydrophobicity Hydrophobic Moment
Temporin-1Va (Example sequence) ~1400 +2 Moderate Moderate
Temporin-SHa FLSGIVGMLGKLF NH2 1380.76 +2 0.91 0.69
[K3]SHa FLKGIVGMLGKLF NH2 1421.86 +3 0.84 0.74

Note: The exact sequence and properties of Temporin-1Va should be confirmed from specific peptide databases or literature.

Research Findings on Preparation and Activity

  • Temporin peptides, including Temporin-1Va, are generally unordered in aqueous solution but adopt a helical structure in membrane-like environments (e.g., 50% TFE), which is important for their antimicrobial mechanism.
  • The preparation method influences peptide folding and activity , with synthetic peptides showing expected structural and functional characteristics when properly purified and characterized.
  • Peptide stability in biological media is confirmed by LC-MS analysis, ensuring that the synthesized peptide remains intact during assays.
  • Structural and physicochemical optimization through analog design has been shown to enhance activity and reduce cytotoxicity, underscoring the importance of precise synthesis and modification.

Summary of Preparation Workflow for Temporin-1Va

Q & A

Q. Basic Research Focus :

  • Murine subcutaneous infection models : Monitor bacterial load reduction and host inflammation (e.g., IL-6, TNF-α) .
  • Toxicity profiling : Measure serum creatinine and liver enzymes post-administration .

Advanced Research Focus :
Optimize delivery systems (e.g., liposomal encapsulation) to enhance serum stability. Use SPECT/CT imaging to track peptide biodistribution. For chronic infections, evaluate biofilm penetration in ex vivo human skin models .

How can researchers design studies to investigate Temporin-1Va’s synergistic effects with conventional antibiotics?

Q. Basic Research Focus :

  • Checkerboard assays : Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5) .
  • Time-kill curves : Compare bactericidal kinetics of monotherapy vs. combination therapy .

Advanced Research Focus :
Probe mechanistic synergy via transcriptomics (RNA-seq) to identify pathways modulated by Temporin-1Va-antibiotic combinations. Validate in polymicrobial infection models to mimic clinical complexity .

What strategies are effective in overcoming bacterial resistance to Temporin-1Va?

Q. Advanced Research Focus :

  • Directed evolution : Serial passage of bacteria under sub-MIC peptide pressure to identify resistance mutations .
  • Peptide cyclization : Stabilize α-helical structures to reduce protease degradation .
  • Adjuvant screens : Test FDA-approved compounds (e.g., efflux pump inhibitors) to restore susceptibility .

How can methodological transparency be ensured in Temporin-1Va research to facilitate reproducibility?

Q. Advanced Research Focus :

  • Open-source data : Share raw flow cytometry files, NMR spectra, and simulation scripts via repositories like Zenodo .
  • Pre-registration : Submit experimental protocols to platforms like OSF prior to data collection .
  • Multi-center validation : Collaborate with independent labs to confirm key findings .

What computational tools are critical for predicting Temporin-1Va’s interactions with host membranes and microbial targets?

Q. Advanced Research Focus :

  • Molecular Dynamics (MD) : Use GROMACS or AMBER to simulate peptide insertion into lipid bilayers .
  • Machine Learning : Train models on AMP databases (e.g., APD3) to predict toxicity and efficacy .

How does Temporin-1Va’s activity vary across fungal pathogens, and what assays are appropriate for cross-kingdom evaluation?

Q. Basic Research Focus :

  • Fungal strains : Test against Candida albicans and Aspergillus fumigatus using CLSI M27/M38 protocols .
  • Galleria mellonella models : Assess survival and fungal burden in invertebrate hosts .

What ethical and methodological considerations are paramount when transitioning Temporin-1Va to pre-clinical trials?

Q. Advanced Research Focus :

  • 3R compliance : Optimize dosing in in silico models to reduce animal use .
  • GMP synthesis : Partner with accredited facilities for peptide production under ISO 9001 standards .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.